Benzene, 1-fluoro-4-(2-nitropropenyl)-

説明

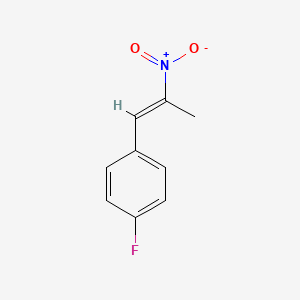

Benzene, 1-fluoro-4-(2-nitropropenyl)-: is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.1637 g/mol . It is also known by other names such as p-Fluoro-β-nitropropenylbenzene . This compound is characterized by the presence of a benzene ring substituted with a fluoro group and a nitropropenyl group.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(2-nitropropenyl)- typically involves the reaction of 1-fluoro-4-nitrobenzene with propenyl derivatives under specific conditions . The reaction conditions often include the use of a basic catalyst to facilitate the nucleophilic addition of the propenyl group to the nitrobenzene ring .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .

化学反応の分析

Types of Reactions:

Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4) .

Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorine (Cl2) , bromine (Br2) , and sulfuric acid (H2SO4) .

Major Products:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

科学的研究の応用

Pharmaceutical Applications

1. Precursor in Drug Synthesis:

Benzene, 1-fluoro-4-(2-nitropropenyl)- serves as a precursor for various pharmaceutical compounds. Notably, it is involved in the synthesis of amphetamines, including Adderall, which is used to treat Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. The synthesis pathway typically involves the reduction of the nitro group to form an amine .

2. Antimicrobial Activity:

Research has indicated that derivatives of nitrostyrenes exhibit antimicrobial properties. Benzene, 1-fluoro-4-(2-nitropropenyl)- has been studied for its potential effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its bioactivity against these microorganisms .

Material Science Applications

1. Chemical Sensors:

Due to its unique chemical structure, benzene, 1-fluoro-4-(2-nitropropenyl)- can be utilized in the development of chemical sensors. Its ability to undergo specific reactions makes it suitable for detecting various analytes in environmental monitoring and industrial applications .

2. Forensic Analysis:

This compound is also employed as a standard reference material in forensic toxicology. It is suitable for use in calibrators and controls for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses .

Case Studies

Case Study 1: Synthesis of Amphetamines

A study demonstrated the conversion of benzene, 1-fluoro-4-(2-nitropropenyl)- into amphetamines using lithium aluminum hydride as a reducing agent. The process involved several steps including the reduction of the nitro group followed by hydrogenation of the double bond .

Case Study 2: Antimicrobial Efficacy

In another investigation, benzene derivatives were tested against multiple strains of bacteria. The results indicated that modifications to the fluorine substituent significantly influenced the antimicrobial activity, with some compounds exhibiting potent inhibitory effects against Gram-positive bacteria like Staphylococcus aureus .

作用機序

The mechanism of action of Benzene, 1-fluoro-4-(2-nitropropenyl)- involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions , while the nitro group can undergo redox reactions . These interactions can influence various biochemical pathways and molecular targets .

類似化合物との比較

Phenyl-2-nitropropene: Similar structure but lacks the fluoro group.

1-Fluoro-4-nitrobenzene: Similar structure but lacks the propenyl group.

4-Fluoronitrobenzene: Another similar compound with a different substitution pattern.

生物活性

Benzene, 1-fluoro-4-(2-nitropropenyl)-, also known as 1-(4-fluorophenyl)-2-nitropropene, is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, alongside a propenyl side chain. This compound is gaining attention in medicinal chemistry due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

The molecular formula of Benzene, 1-fluoro-4-(2-nitropropenyl)- is with a molecular weight of approximately 181.16 g/mol. Its structure can be represented as follows:

Key Properties:

- Density: 1.23 g/cm³

- Boiling Point: 262.2 °C

- Flash Point: 112.4 °C

The biological activity of Benzene, 1-fluoro-4-(2-nitropropenyl)- is influenced by its unique structural features. The presence of both fluorine and nitro substituents enhances its reactivity, allowing it to interact with various biological targets. Although specific research on the mechanism of action for this compound is limited, its reduced form, 1-(4-fluorophenyl)-2-aminopropene, has shown potential as a reuptake inhibitor for neurotransmitters such as dopamine and norepinephrine. This suggests implications for neurological conditions such as depression and ADHD.

Biological Activities

Research indicates that compounds similar to Benzene, 1-fluoro-4-(2-nitropropenyl)- exhibit various biological activities including:

- Antibacterial Activity: Some fluorinated aromatic compounds have demonstrated significant antibacterial properties.

- Analgesic Effects: Compounds in this class may possess pain-relieving properties.

- Anticancer Potential: Nitro-substituted compounds often show promise in cancer treatment due to their ability to interfere with cellular processes.

- Neurological Effects: The compound's potential influence on neurotransmitter systems positions it as a candidate for further study in neuropharmacology .

Comparative Analysis with Similar Compounds

To better understand the biological activity of Benzene, 1-fluoro-4-(2-nitropropenyl)-, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| Benzene, 1-fluoro-4-nitrobenzene | C₆H₄FNO₂ | Strong electrophile due to nitro group |

| Benzene, 1-bromo-4-(2-nitropropenyl) | C₉H₈BrNO₂ | Similar reactivity patterns |

| Benzene, 1-chloro-4-(2-nitropropenyl) | C₉H₈ClNO₂ | Different halogen affecting reactivity |

The unique combination of the fluorine atom and the nitro-propenyl side chain enhances its reactivity compared to other halogenated or nitro-substituted benzene derivatives .

Case Studies and Research Findings

While specific case studies focusing exclusively on Benzene, 1-fluoro-4-(2-nitropropenyl)- are scarce, related studies provide insights into its potential effects:

- Neurotransmitter Interaction Studies: Research has shown that derivatives like 1-(4-fluorophenyl)-2-aminopropene can inhibit the reuptake of dopamine and norepinephrine, suggesting applications in treating mood disorders.

- Synthesis and Reactivity Studies: The synthesis pathways for this compound highlight its versatility in organic reactions. Understanding these pathways can lead to the development of more effective derivatives with enhanced biological profiles .

- Toxicity and Safety Assessments: As with many nitro compounds, safety data indicates that handling should be approached with caution due to potential hazards associated with chemical exposure.

特性

IUPAC Name |

1-fluoro-4-[(E)-2-nitroprop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAXWARMFBBINZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)F)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

775-31-5 | |

| Record name | Benzene, 1-fluoro-4-(2-nitropropenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。